Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate
Description
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate (CAS: 155541-87-0) is an organic compound with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . Structurally, it consists of a methyl ester group linked to an aminoacetate backbone, where the nitrogen is substituted with a (4-chlorophenyl)methyl moiety. This compound is often used in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis. Its hydrochloride salt form enhances solubility, making it suitable for biological evaluations .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQSXAXCGEMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate typically involves the reaction of 4-chlorobenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chlorobenzylaminoacetic acid
Reduction: 4-chlorobenzylaminoethanol
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Pharmaceutical Synthesis
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been linked to the production of antiplatelet drugs, such as clopidogrel. Clopidogrel is widely used for its efficacy in preventing blood clots in patients with cardiovascular diseases . The compound's ability to undergo resolution processes allows for the production of enantiomerically pure forms, which are essential for enhancing the pharmacological properties of the resultant drugs .
Table 1: Synthesis Pathways Involving this compound
Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, a series of compounds derived from similar structures have been synthesized and tested for their histone deacetylase inhibitory (HDACi) properties. These compounds showed promising antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents .
Case Study: HDAC Inhibitors
- A study synthesized a range of derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which were evaluated for HDAC inhibition. The most potent compounds had IC50 values ranging from 0.69 to 11 μM against HeLa cells, outperforming standard drugs like doxorubicin .
Therapeutic Applications
The therapeutic potential of this compound extends to various medical conditions:
- Antiplatelet Therapy: As an intermediate in clopidogrel synthesis, it plays a vital role in managing cardiovascular diseases by preventing thrombotic events.
- Antihistamine Development: Its derivatives are utilized in creating antihistamines like cetirizine, which are effective for treating allergic reactions and conditions such as chronic urticaria .
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Solubility and Bioavailability: The hydrochloride salt of this compound offers improved aqueous solubility, critical for in vivo applications .
- Electronic Effects : Substituents like fluorine or additional chlorine atoms alter electronic properties, influencing binding to targets such as enzymes or receptors .
Biological Activity
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate, also known as methyl 2-amino-2-(4-chlorophenyl)acetate, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H10ClNO2
- Molecular Weight : 201.64 g/mol
- CAS Number : 43189-20-4
The compound features a chloro-substituted phenyl ring and an amino group, which contribute to its unique reactivity and biological properties. The presence of the chloro group enhances its lipophilicity, potentially increasing its membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, including Staphylococcus aureus and Candida species, the compound demonstrated effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Candida albicans | 4 µg/mL |
| Candida auris | 8 µg/mL |
This broad-spectrum activity suggests its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This property may be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity.
- Hydrophobic Interactions : The chloro-substituted phenyl ring participates in hydrophobic interactions, influencing the compound's overall bioactivity.
These interactions are crucial for modulating various biochemical pathways, including those involved in inflammation and microbial resistance .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against drug-resistant strains of Candida, showcasing its potential in combating fungal infections that are difficult to treat with conventional antifungals .
- Cytotoxicity Against Cancer Cells : In cancer research, this compound was tested on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, particularly against Caco-2 cells, suggesting selective toxicity towards certain cancer types .
- Inflammatory Response Modulation : Another study demonstrated that treatment with this compound significantly reduced inflammatory markers in vitro, indicating its potential role in managing inflammatory diseases.
Q & A
Q. Methodological Answer :
- ¹H NMR :
- δ 3.68 ppm (s, 3H, OCH₃) confirms the methyl ester.
- δ 4.63 ppm (t, J = 6 Hz, 2H, NCH₂) and δ 3.92 ppm (s, 2H, COOCH₂) validate the acetamide backbone.
- Aromatic protons (4-chlorophenyl) appear as a doublet at δ 7.2–7.4 ppm.
- ¹³C NMR :
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Q. Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate and water (pH-adjusted to 7–8) to remove unreacted amines or acids.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10% → 30%) to separate the product from byproducts like unreacted 4-chlorobenzylamine.
- Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystallization. Monitor purity via HPLC (C18 column, acetonitrile/water 60:40) .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR signals) during structural elucidation?
Q. Methodological Answer :
- Signal Overlap : Use 2D NMR (HSQC, HMBC) to assign overlapping peaks (e.g., distinguishing NCH₂ from OCH₃).
- Dynamic Effects : Variable-temperature NMR can resolve broadened signals caused by hindered rotation (e.g., amide protons).
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., CD₃ ester for OCH₃ signal verification).
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 2-(4-chlorophenyl)acetate) .
Advanced: What strategies enable enantioselective synthesis of derivatives of this compound?
Q. Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to introduce chirality at the α-carbon.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a racemic ester intermediate.
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis, then cleave it post-reaction.
Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Advanced: How does this compound function as an intermediate in pharmaceutical synthesis (e.g., Clopidogrel)?
Q. Methodological Answer :
- Role in Clopidogrel Synthesis :
- The acetamide moiety undergoes nucleophilic substitution with 2-thienylethylamine to form the thienopyridine backbone.
- Subsequent oxidation and resolution steps yield the active metabolite.
- Critical Quality Attributes : Monitor residual solvents (e.g., DMF) via GC-MS and chiral purity via circular dichroism (CD) spectroscopy .
Advanced: How do steric/electronic effects influence its reactivity in nucleophilic substitutions?
Q. Methodological Answer :
- Steric Effects : The 4-chlorophenyl group hinders nucleophilic attack at the adjacent carbonyl, necessitating elevated temperatures (80–100°C) for reactions with bulky amines.
- Electronic Effects : The electron-withdrawing chlorine atom activates the acetamide carbonyl toward nucleophilic acyl substitution.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict reaction sites and optimize leaving groups (e.g., Br vs. Cl) .
Basic: What parameters are critical during scale-up to ensure reproducibility?
Q. Methodological Answer :
- Temperature Control : Use jacketed reactors with precise thermocouples to maintain ±2°C of the target temperature.
- Mixing Efficiency : Optimize impeller speed (≥300 rpm) to prevent localized hot spots in exothermic steps.
- In-Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction completion .
Advanced: What analytical techniques detect trace impurities in synthesized batches?
Q. Methodological Answer :
- LC-MS/MS : Identify impurities at ppm levels using a Q-TOF mass spectrometer in positive ion mode.
- Headspace GC-MS : Detect volatile byproducts (e.g., residual methyl bromide).
- Elemental Analysis : Quantify chlorine content to confirm stoichiometric incorporation of the 4-chlorophenyl group .
Advanced: How can X-ray crystallography complement NMR in structural studies?
Q. Methodological Answer :
- Single-Crystal Growth : Diffuse pentane vapor into a saturated dichloromethane solution to obtain diffraction-quality crystals.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths and angles (e.g., C–O = 1.21 Å, C–N = 1.34 Å).
- Validation : Overlay crystallographic data with DFT-optimized structures (e.g., Mercury software) to confirm conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
